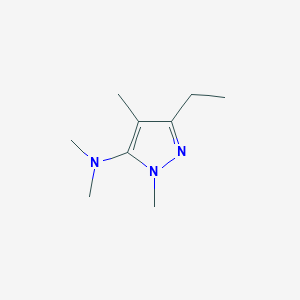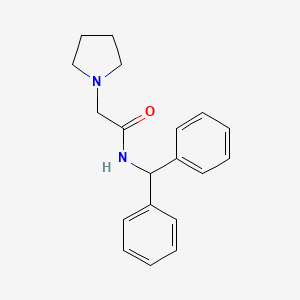
N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine is an organic compound characterized by the presence of a trifluoromethyl group, an ethylbenzyl group, and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine typically involves the reaction of 4-ethylbenzylamine with a trifluoromethylating agent under controlled conditions. One common method is the reductive amination of 4-ethylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzyl alcohols, benzoic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The ethylbenzyl group can interact with hydrophobic pockets in proteins, while the methylamine group can form hydrogen bonds with active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methylbenzyl)-1,1,1-trifluoro-N-methylmethanamine
- N-(4-ethylphenyl)-1,1,1-trifluoro-N-methylmethanamine
Uniqueness
N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine is unique due to the presence of both the ethylbenzyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethylbenzyl group provides specific steric and electronic effects .
Propriétés
Formule moléculaire |
C11H14F3N |
|---|---|
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
N-[(4-ethylphenyl)methyl]-1,1,1-trifluoro-N-methylmethanamine |
InChI |
InChI=1S/C11H14F3N/c1-3-9-4-6-10(7-5-9)8-15(2)11(12,13)14/h4-7H,3,8H2,1-2H3 |
Clé InChI |
IMRCUKXEJNUYMJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CN(C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)
